molecular formula C15H16N2O3 B14158757 Pretomaymycin CAS No. 28797-41-3

Pretomaymycin

Cat. No.: B14158757
CAS No.: 28797-41-3
M. Wt: 272.30 g/mol
InChI Key: MQCBKXNWUKLOOH-OQFOIZHKSA-N
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Description

Pretomaymycin is a naturally occurring antibiotic compound belonging to the pyrrolo[1,4]benzodiazepine family. It is produced by the bacterium Streptomyces and exhibits significant antitumor and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Pretomaymycin can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces cultures under controlled conditions. The compound is then extracted and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Pretomaymycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pretomaymycin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying pyrrolo[1,4]benzodiazepine chemistry.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its antitumor activity, particularly in the treatment of certain cancers.

Mechanism of Action

Pretomaymycin exerts its effects by binding to DNA and inhibiting DNA replication. The compound specifically targets the minor groove of DNA, forming covalent bonds with the DNA strands. This interaction disrupts the normal function of DNA, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific DNA-binding properties and its ability to form covalent bonds with DNA. This makes it particularly effective as an antitumor agent, as it can selectively target cancer cells and inhibit their proliferation .

Properties

CAS No.

28797-41-3

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

(8Z)-8-ethylidene-3-hydroxy-2-methoxy-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C15H16N2O3/c1-3-9-4-10-7-16-12-6-13(18)14(20-2)5-11(12)15(19)17(10)8-9/h3,5-7,10,18H,4,8H2,1-2H3/b9-3-

InChI Key

MQCBKXNWUKLOOH-OQFOIZHKSA-N

Isomeric SMILES

C/C=C\1/CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O

Canonical SMILES

CC=C1CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O

Origin of Product

United States

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